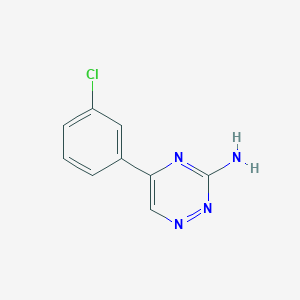

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDAICRDPHZNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Chlorophenyl 1,2,4 Triazin 3 Amine and Its Analogs

Established Synthetic Routes to 1,2,4-Triazine (B1199460) Core Structures

The formation of the 1,2,4-triazine ring, a six-membered heterocycle with three nitrogen atoms, is a cornerstone of heterocyclic chemistry. ijpsr.info These structures are frequently synthesized through reactions that build the ring from smaller, acyclic precursors.

Condensation Reactions with Appropriate Precursors

One of the most prevalent methods for constructing the 1,2,4-triazine skeleton involves the condensation of two key components: a compound containing a hydrazine (B178648) or amidrazone functionality and a 1,2-dicarbonyl compound. youtube.com This approach is versatile, allowing for a wide range of substituents on the final triazine ring by varying the starting materials.

The reaction typically proceeds through a two-step cyclocondensation process. mdpi.com The initial step is the condensation between the more electrophilic aldehyde group of the 1,2-dioxo compound and the more nucleophilic hydrazine part of the amidrazone. mdpi.com This is followed by an intramolecular cyclization of the resulting hydrazone intermediate to form the stable 1,2,4-triazine ring. mdpi.com A classic approach is the reaction of α-diketones with acid hydrazides in the presence of ammonium acetate. tandfonline.com Another common pathway involves the reaction of thiocarbohydrazide with pyruvic acid. researchgate.net

Table 1: Examples of Precursor Combinations for 1,2,4-Triazine Synthesis

| Component 1 (N-N-C Source) | Component 2 (C-C Source) | Resulting Structure |

|---|---|---|

| Amidrazones | 1,2-Dicarbonyl compounds | Substituted 1,2,4-triazines youtube.com |

| Acid Hydrazides | α-Diketones | 3,5,6-Trisubstituted-1,2,4-triazines tandfonline.com |

| Thiocarbohydrazide | Pyruvic Acid | 4-Amino-3-mercapto-1,2,4-triazinone researchgate.net |

| Aminoguanidine (B1677879) | α-Ketoaldehydes | 3-Amino-1,2,4-triazines |

Cyclization Strategies

Cyclization strategies involve the formation of the triazine ring from a single precursor that already contains the necessary atoms in a linear or branched chain. These methods often rely on an intramolecular reaction to close the ring. For instance, new synthetic strategies for pyrazolo[1,5-d] researchgate.netmdpi.comscilit.comtriazin-7(6H)-ones have been developed through the intramolecular cyclization of specific hydrazine-1-carboxylates. mdpi.com Similarly, other fused triazine systems can be prepared by cyclizing intermediates formed from precursors like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with bifunctional compounds. mdpi.comresearchgate.net

Another approach involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org This flexibility allows for the late-stage introduction of different substituents at the C3 or C6 positions. organic-chemistry.org

Specific Approaches for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Synthesis

The synthesis of the title compound, this compound, is a direct application of the general condensation methodologies. The most logical and established route involves the reaction of a 1,2-dicarbonyl compound bearing the 3-chlorophenyl group with a precursor that provides the C3-amine functionality.

Specifically, the reaction utilizes 3-chlorophenylglyoxal as the 1,2-dicarbonyl component and aminoguanidine (often as a salt like aminoguanidine nitrate or hydrochloride) as the nitrogen-containing precursor.

The reaction proceeds via a regioselective condensation. The more reactive aldehyde group of 3-chlorophenylglyoxal condenses with the terminal amino group of aminoguanidine. The resulting intermediate then undergoes intramolecular cyclization and dehydration to yield the final this compound product. The regioselectivity ensures the 3-chlorophenyl group is positioned at C5 and the amino group at C3 of the triazine ring.

Optimization of Synthetic Pathways

To improve efficiency, yield, and environmental friendliness, traditional synthetic methods for 1,2,4-triazines have been optimized using modern techniques.

Green Chemistry Protocols in 1,2,4-Triazine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines. researchgate.net A key focus is the reduction or elimination of hazardous organic solvents. researchgate.net

Several eco-friendly protocols have been developed:

Aqueous Media: The use of water as a solvent is a primary goal of green chemistry. Sonochemical methods have been developed that allow for the efficient synthesis of triazine derivatives in aqueous media, significantly reducing the reliance on organic solvents. mdpi.comnih.gov

Solvent-Free Synthesis: Reactions can be conducted without any solvent, often by irradiating a mixture of solid reactants with microwaves. researchgate.netchim.it This method is clean, economical, and safe. chim.it Inorganic solid supports like alumina, silica gel, or montmorillonite K-10 clay can be used as energy transfer media, which avoids the hazards of high pressures in solution-phase reactions. tandfonline.com

Alternative Solvents: When a solvent is necessary, greener alternatives are sought. One reported eco-friendly synthesis of 1,2,4-triazine derivatives uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent at moderate temperatures (60-65 °C) to achieve good yields. researchgate.net

Microwave and Ultrasound Assisted Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of 1,2,4-triazines and related heterocycles. pnrjournal.com

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave energy to heat reactions, which often results in dramatic rate enhancement, higher yields, and improved selectivity compared to conventional heating methods. mdpi.comresearchgate.nettandfonline.com Reactions that take hours under conventional reflux can often be completed in minutes or even seconds. tandfonline.com For example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was completed in 2 hours with a 62% yield via conventional reflux, whereas microwave irradiation achieved a 98% yield in just 2 minutes. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an alternative green energy source for promoting organic reactions. asianpubs.orgresearchgate.netnih.gov Sonication can accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.govmdpi.comnih.gov This method has been successfully applied to synthesize various 1,2,4-triazole and triazine derivatives, significantly shortening reaction times compared to conventional methods. mdpi.comresearchgate.net For example, one ultrasonic protocol for synthesizing 1,3,5-triazine (B166579) derivatives achieved yields over 75% in just 5 minutes using water as a solvent. nih.gov

Table 2: Comparison of Conventional and Modern Synthetic Techniques for Triazines

| Technique | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 2 hours | 62% | Reflux | mdpi.comresearchgate.net |

| Microwave Irradiation | 2 minutes | 98% | Solvent-free | mdpi.comresearchgate.net |

| Conventional Heating | 5-6 hours | 69% | Reflux | mdpi.com |

| Ultrasound Irradiation | 30-35 minutes | 84% | Room Temperature | mdpi.com |

| Conventional Heating | Hours | Moderate | High Temperature | tandfonline.com |

| Microwave Irradiation | Seconds | Improved | Solvent-free, Solid Support | tandfonline.com |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogs are critical steps to ensure high purity for subsequent applications. Various techniques are employed to remove impurities, unreacted starting materials, and byproducts from the crude reaction mixture. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Chromatographic Methodologies

Chromatography is a cornerstone technique for the purification of 1,2,4-triazine derivatives, offering high resolution to separate the target compound from closely related impurities.

Semi-Preparative Liquid Chromatography (LC): This highly effective method is used to isolate desired compounds from complex mixtures. uniba.sk The principle is similar to analytical High-Performance Liquid Chromatography (HPLC), but it utilizes larger columns and higher flow rates to handle greater sample loads. uniba.sk For triazine derivatives, semi-preparative LC has been shown to significantly increase purity. For instance, the purity of a synthesized 1,3,5-triazine derivative was increased from 31.32% to 98.24% after purification using this method. uniba.sk The process involves optimizing conditions on an analytical scale first, which can then be applied to the semi-preparative system for bulk purification. uniba.sk

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC is a common technique. Crude products of 1,2,4-triazine derivatives have been successfully purified using silica gel as the stationary phase with a mobile phase consisting of a dichloromethane and methanol mixture. google.com This method is particularly useful for isolating small quantities of a compound for characterization.

Flash Column Chromatography: This is a widely used method for routine purification of organic compounds. For triazine derivatives, silica gel is a common stationary phase. The choice of eluent is crucial for effective separation. A mixture of cyclohexane and ethyl acetate has been used to purify N-(2-Methoxy-phenyl)-thioacetamide, a related intermediate. google.com In another example, a crude product was purified by chromatography on silica gel using a mixture of n-hexane, ethyl acetate, and acetone as the eluent. rsc.org The reaction mixture is concentrated and then subjected to flash column chromatography to yield the desired product. acs.org

Below is a table summarizing common chromatographic conditions used for the purification of triazine analogs.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application Example |

| Semi-Preparative LC | Not Specified | Not Specified | Purification of a 1,3,5-triazine derivative, increasing purity from 31.32% to 98.24% uniba.sk |

| Preparative TLC | Silica Gel | Dichloromethane/Methanol (94/6) | Isolation of [5-(2,6-dimethyl-phenyl)-[l,2,4]triazin-3-yl]-(5-methoxy-benzothiazol-2-ylmethyl)-amine google.com |

| Preparative TLC | Silica Gel | Dichloromethane/Methanol (95/5) | Purification of 5-(2-chlorophenyl)-N-[(5-methoxy-l ,3-benzothiazol-2-yl)methyl]-l ,2,4-triazin-3-amine google.com |

| Flash Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (9/1 to 7/3) | Purification of N-(2-Methoxy-phenyl)-thioacetamide google.com |

| Column Chromatography | Silica Gel | n-hexane/EtOAc/acetone (7.5:1.5:1) | Purification of 1,3,5-Tris(4-bromophenyl)benzene rsc.org |

| Flash Column Chromatography | Silica Gel (200-300 mesh) | Ethyl Acetate/Petroleum Ether (2:1 to 1:1) | Purification of 1,2,4-triazinane derivatives acs.org |

Recrystallization and Precipitation

Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

For 1,2,4-triazine derivatives, methanol is a commonly used solvent for recrystallization. tandfonline.com In one instance, a crude product was filtered, washed with cold water, dried, and then crystallized from methanol. tandfonline.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

Precipitation is another method used for isolation. This can be induced by changing the solvent composition or by pouring the reaction mixture into a non-solvent. For example, after a reaction, the mixture can be cooled and poured onto crushed ice, causing the product to precipitate. tandfonline.com In another procedure, a reaction mixture was poured into ice-cold water and neutralized with NaOH solution, leading to the precipitation of the desired product. rsc.org

The table below outlines examples of recrystallization and precipitation methods for triazine-related compounds.

| Technique | Solvent/Conditions | Application Example |

| Recrystallization | Methanol | Purification of a 1,2,4-triazine derivative after filtering and washing with cold water tandfonline.com |

| Precipitation | Pouring into crushed ice | Isolation of a 1,2,4-triazine derivative from the reaction mixture tandfonline.com |

| Precipitation | Pouring into ice-cold water followed by neutralization with NaOH | Isolation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org |

Chemical Reactivity and Transformation Studies of 5 3 Chlorophenyl 1,2,4 Triazin 3 Amine

Substitution Reactions on the Triazine Ring and Phenyl Moiety

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which influences its susceptibility to nucleophilic and electrophilic substitution reactions.

Triazine Ring: The triazine core is generally resistant to electrophilic aromatic substitution due to its low electron density. Conversely, it is activated towards nucleophilic substitution, particularly at positions that are not already substituted or at positions bearing a good leaving group. For 3-amino-1,2,4-triazines, direct substitution on the carbon atoms of the triazine ring can be challenging. However, derivatization can introduce leaving groups, making subsequent substitutions feasible. For instance, halogenation of the triazine ring can create sites for nucleophilic attack. While specific studies on the direct substitution on the triazine ring of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine are not extensively documented, related 1,2,4-triazine systems are known to undergo reactions with various nucleophiles.

Phenyl Moiety: The 3-chlorophenyl group attached to the triazine ring can potentially undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director, although it is a deactivating group. The triazine ring itself is strongly deactivating, which would further reduce the reactivity of the phenyl ring towards electrophiles. Therefore, forcing conditions would likely be required for substitution reactions on the phenyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution on the phenyl ring would be directed by both the chlorine atom and the deactivating triazine substituent.

Derivatization Strategies for Structural Modification

The presence of a primary amino group on the this compound scaffold offers a versatile handle for a wide range of derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Common derivatization strategies for the amino group include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method to introduce a variety of substituents.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging.

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines. For example, condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied, leading to the formation of stable hemiaminals or Schiff bases depending on the reaction conditions and substituents. mdpi.com

Cyclization Reactions: The bifunctional nature of 3-amino-1,2,4-triazines allows them to be used as precursors in the synthesis of fused heterocyclic systems. For example, reactions with α,β-bifunctional compounds can lead to the formation of new ring systems. Studies on related 3-amino-1,2,4-triazines have shown that they can be used to synthesize triazino[3,4-b] rsc.orgresearchgate.netnih.govthiadiazines. researchgate.net

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of its chemical space and the development of new molecules with tailored properties.

Table 1: Examples of Derivatization Reactions on Amino-1,2,4-triazines

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride/anhydride, Base | N-acyl-amino-1,2,4-triazine | General knowledge |

| Alkylation | Alkyl halide | N-alkyl-amino-1,2,4-triazine | researchgate.net |

| Schiff Base Formation | Aldehyde/Ketone | Imino-1,2,4-triazine | mdpi.com |

| Cyclocondensation | α-Halo ketones | Triazino[2,1-b]thiadiazine | researchgate.net |

| Reaction with Isothiocyanates | Aryl isothiocyanate | Thiourea derivative | researchgate.net |

Investigations into Tautomerism of this compound

Tautomerism is a key phenomenon in heterocyclic chemistry, and this compound can exist in different tautomeric forms. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and physical properties.

The primary tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. This results in an equilibrium between the amino and imino forms.

Computational studies on the related molecule 3-amino-1,2,4-triazin-5-one have shown that the amino tautomer is generally the most stable form. nih.govresearchgate.net For 3-amino-1,2,4-triazines, the aromaticity of the triazine ring favors the amino form over the non-aromatic imino tautomers. Spectroscopic studies, such as NMR, are powerful tools for investigating these equilibria. In many 3-amino-1,2,4-triazole derivatives, the amino tautomer has been found to be the predominant form in solution. curtin.edu.au An unexpected imino-dihydro-triazine tautomer was identified in the crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, highlighting that solid-state packing forces can influence the preferred tautomeric form. nih.gov

The two primary tautomeric forms are:

Amino form: this compound

Imino form: 5-(3-chlorophenyl)-2,3-dihydro-1,2,4-triazin-3-imine (and other imino isomers)

The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment, including the solvent and temperature.

Solvent Effects: The polarity of the solvent can play a crucial role in stabilizing one tautomer over another. Polar solvents can form hydrogen bonds with the solute molecules, thereby stabilizing tautomers with greater charge separation or those that are better hydrogen bond donors or acceptors. For example, studies on related aminopyrazino[2,3-c] rsc.orgresearchgate.nettdx.catthiadiazine 2,2-dioxides have shown that the relative stability of tautomers can be estimated using continuum solvation models. rsc.org In a study of amine-adenine tautomers, it was found that an increase in solvent polarity can enhance intramolecular interactions. nih.gov For some triazine derivatives, the use of a protic co-solvent like D₂O in NMR studies was found to increase the energy barrier for conformational exchange, suggesting that hydrogen bonding with the solvent plays a significant role. tdx.cat

Temperature Effects: Temperature can also affect the tautomeric equilibrium. Variable-temperature NMR (VT-NMR) spectroscopy is a common technique used to study dynamic equilibria. As the temperature changes, the rate of interconversion between tautomers can change, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. At higher temperatures, if the interconversion is fast on the NMR timescale, an averaged spectrum is observed. At lower temperatures, the exchange can be slowed, allowing for the observation of signals from individual tautomers. For some 1,3,5-triazine (B166579) derivatives, VT-NMR studies in DMSO-d6 have shown a fast exchange regime at temperatures above 100 °C. researchgate.net

Table 2: Factors Influencing Tautomeric Equilibrium

| Factor | Influence | Expected Effect on this compound |

|---|---|---|

| Solvent Polarity | Stabilizes more polar tautomers through dipole-dipole interactions and hydrogen bonding. | Polar protic solvents may favor the amino form due to better solvation of the N-H bonds. |

| Temperature | Affects the rate of interconversion and the position of the equilibrium based on the enthalpy difference between tautomers. | Higher temperatures may lead to a faster interconversion rate, potentially shifting the equilibrium towards the entropically favored tautomer. |

| Substituent Effects | Electron-donating or -withdrawing groups on the phenyl ring can influence the basicity of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium. | The chloro group, being electron-withdrawing, might slightly influence the pKa of the involved nitrogen atoms. |

Advanced Spectroscopic Characterization and Structural Elucidation

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is frequently used to study the properties of triazine derivatives. The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such investigations, providing reliable results for geometry, electronic properties, and vibrational frequencies.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on similar triazine compounds have shown that the triazine ring and its substituents can exhibit near-planar geometries.

The electronic structure analysis would reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. This includes the calculation of atomic charges, which can identify the most electropositive and electronegative sites.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (triazine ring) | ~1.33 - 1.35 Å |

| Bond Length | C-C (phenyl ring) | ~1.39 - 1.40 Å |

| Bond Angle | Cl-C-C | ~119° |

| Bond Angle | N-C-N (triazine ring) | ~125° |

| Dihedral Angle | Phenyl-Triazine | Variable, indicating potential for non-planar conformation |

Note: The values in this table are illustrative and based on general values for similar bonds and structures. Actual calculated values would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | ~ -6.5 |

| LUMO Energy (ELUMO) | - | ~ -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.35 |

Note: These are estimated values based on typical ranges for organic molecules and would need to be confirmed by specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazine ring and the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amine group would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecules with large dipole moments and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. DFT calculations can be used to predict the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. A large β value is indicative of a strong NLO response, making the compound a candidate for applications in optoelectronics. The presence of the electron-withdrawing chlorophenyl group and the electron-donating amine group on the triazine core could potentially lead to interesting NLO properties in this compound.

DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv°). These properties are important for understanding the stability and thermodynamics of chemical reactions involving the compound.

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to a protein target.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets. The compound would be docked into the active sites of various enzymes or receptors to predict its binding affinity and interaction patterns. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking score, an estimation of the binding free energy, is used to rank different poses and potential ligands. For instance, triazine derivatives have been investigated as inhibitors of various kinases, and docking studies could elucidate the potential of this specific compound in that context. mdpi.com

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis, typically conducted through molecular docking simulations, is a foundational technique in computational drug design. It predicts the preferred orientation of a ligand when bound to a protein's active site and elucidates the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. For the general class of 1,2,4-triazine (B1199460) derivatives, studies have shown interactions with various protein targets, including kinases and oxidoreductases. nih.govmdpi.com However, specific docking studies detailing the interaction of this compound with any particular protein are not available in the reviewed literature. Such an analysis would be necessary to hypothesize its mechanism of action at a molecular level.

Binding Affinity Predictions

Following molecular docking, binding affinity predictions are used to estimate the strength of the interaction between a ligand and its protein target. These calculations, often expressed as binding energy (e.g., in kcal/mol) or predicted inhibitory constants (Ki), are vital for ranking potential drug candidates. While binding affinities have been calculated for structurally related triazine compounds against various biological targets, no specific predicted binding affinity data for this compound has been published. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

To develop a predictive QSAR model, a dataset of structurally similar compounds with experimentally determined activities is required. Studies on various 1,2,4-triazine inhibitors have successfully generated CoMFA and CoMSIA models that provide insights into how steric, electrostatic, and other fields influence biological activity. nih.gov These models are valuable for predicting the potency of new, unsynthesized compounds. A dedicated QSAR study for a series including this compound would be required to build a model specific to its potential biological targets.

A validated QSAR model serves as a powerful tool for the computer-aided design of new analogs with potentially improved activity. The contour maps generated from 3D-QSAR studies highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. This approach has been applied to the 1,2,4-triazine scaffold to guide the synthesis of novel inhibitors. nih.gov The rational design of analogs of this compound would depend on the prior development of such a predictive model.

Conformational Analysis and Dynamic Studies

Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility of a molecule and the stability of its interactions with a protein over time. MD simulations can reveal how a ligand and protein adapt to each other upon binding and can help refine the static picture provided by molecular docking. Such dynamic studies have been performed on complexes of other triazine derivatives to confirm the stability of the predicted binding poses. nih.govresearchgate.netbohrium.com However, there are no specific reports on the conformational preferences or dynamic behavior of this compound either in isolation or in a complex with a protein.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Exploration of Substituent Effects on 1,2,4-Triazine (B1199460) Core Activity

The biological activity of compounds derived from the 1,2,4-triazine core is highly sensitive to the nature and position of its substituents. The 1,2,4-triazine ring serves as a versatile scaffold where modifications at the 3-, 5-, and 6-positions can dramatically alter the compound's interaction with biological targets. nih.govijpsr.info For instance, in the development of adenosine (B11128) A₂A receptor antagonists, the parent 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) was identified as a starting point for optimization. acs.orgnih.gov

Research has shown that aryl groups at the C5 and C6 positions play a significant role in binding to target receptors. nih.gov The introduction of different substituents on these phenyl rings can modulate activity. For example, in a series of GPR84 antagonists, replacing the 4-methoxyphenyl (B3050149) groups of a lead compound with other substituents was a key area of SAR exploration. nih.gov Similarly, for derivatives of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, modifying the 3-chlorophenyl group at the C5 position—for example, by changing the position of the chlorine atom or replacing it with other halogens or electron-withdrawing/donating groups—would be a primary strategy to probe the binding pocket and optimize potency.

Furthermore, substitutions on the 3-amino group can also significantly impact biological outcomes. The amine group provides a key hydrogen bond donor/acceptor site, and its modification can influence binding affinity and selectivity. For example, a tetracyclic triazine analogue, 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine, demonstrated promising antibiotic activity, highlighting how complex substitutions at this position can lead to potent biological effects. ijpsr.info

The table below illustrates hypothetical SAR data for derivatives, showing how substituent changes can affect activity against a generic kinase target.

| Compound ID | R1 (C5-substituent) | R2 (C6-substituent) | R3 (N3-substituent) | Kinase Inhibition (IC₅₀, nM) |

| A | 3-Chlorophenyl | H | Amine | 150 |

| A-1 | 4-Chlorophenyl | H | Amine | 250 |

| A-2 | 3-Fluorophenyl | H | Amine | 120 |

| A-3 | 3-Chlorophenyl | Phenyl | Amine | 75 |

| A-4 | 3-Chlorophenyl | H | Methylamine | 180 |

This table is illustrative and based on general principles of medicinal chemistry.

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to produce a clinical candidate. This process involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties.

One key strategy is structure-based drug design. nih.gov By obtaining the X-ray crystal structure of a lead compound bound to its target protein, researchers can visualize the precise interactions and design modifications to enhance binding affinity. acs.orgnih.gov For example, the optimization of 1,2,4-triazine derivatives as adenosine A₂A antagonists was guided by co-crystal structures, which showed the molecules binding deep inside the orthosteric binding cavity. acs.orgnih.gov This structural information allows for the rational design of new analogs that fill unoccupied pockets or form additional favorable interactions.

Another strategy involves modifying the physicochemical properties of the molecule to improve its drug-like characteristics. This can include altering lipophilicity (LogP) to enhance membrane permeability and reduce off-target effects. For instance, incorporating fluorine atoms into a molecule can sometimes improve metabolic stability. nih.gov For derivatives of this compound, this could involve synthesizing analogs with different substituents on the phenyl ring or modifying the amine group to fine-tune properties like solubility and plasma protein binding. acs.org

Rational Design of Analogs for Targeted Biological Activities

The rational design of analogs is a cornerstone of modern medicinal chemistry, moving beyond random screening to a more directed approach. The 1,2,4-triazine scaffold has been utilized in the design of compounds for a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes. nih.govacs.orgnih.govsigmaaldrich.com

For instance, in designing adenosine A₂A antagonists, researchers hypothesized that the 1,2,4-triazine isomer might bind more deeply in the receptor pocket compared to the 1,3,5-triazine (B166579) series, accessing regions typically occupied by the ribose group of the natural ligand, adenosine. nih.gov This hypothesis-driven design led to the discovery of potent and selective antagonists. acs.orgnih.gov

Molecular modeling techniques, such as docking studies, are invaluable in this process. rsc.org These computational methods predict how a designed molecule might bind to a target's active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity. rsc.orgnih.gov For this compound, a rational design approach could involve creating a homology model of a target kinase and docking analogs with different C6-substituents to predict which groups would best fit into a specific hydrophobic pocket, thereby enhancing inhibitory activity. The design of novel 1,2,4-triazine derivatives as tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site is another example of this targeted approach.

Regioisomeric Considerations in SAR Development

The synthesis of unsymmetrically substituted 1,2,4-triazines, particularly those with different groups at the C5 and C6 positions, often presents a significant challenge: the formation of regioisomeric mixtures. nih.gov When an unsymmetrical 1,2-dicarbonyl compound is condensed with an acid hydrazide, the reaction can produce two different regioisomers, where the substituents at C5 and C6 are swapped. nih.gov

These regioisomers, despite having the same molecular formula, can possess markedly different biological activities and physicochemical properties. This is because the precise spatial arrangement of the substituents is critical for optimal interaction with a specific biological target. In SAR studies of GPR84 antagonists, it was noted that the 5- and 6-aryl substituents appear to bind in distinct pockets of the receptor. nih.gov Consequently, a compound with a phenyl group at C5 and a benzoic acid group at C6 would have a completely different binding mode and activity profile than its regioisomer with the positions of these groups reversed.

Therefore, a crucial aspect of SAR development is the ability to either synthesize the desired regioisomer selectively or to separate the resulting mixture. nih.gov Chromatographic techniques, such as supercritical fluid chromatography (SFC), have been successfully used to separate these isomers, allowing for the individual biological evaluation of each compound. nih.gov Confirming the exact structure of the active regioisomer, often through methods like X-ray crystallography, is essential for building an accurate SAR model and guiding further optimization efforts. nih.gov

Mechanistic Insights into Biological Activity

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 3-amino-1,2,4-triazine have been identified as potent inhibitors of several key enzymes implicated in disease, demonstrating diverse mechanisms of action.

A significant area of investigation for 3-amino-1,2,4-triazine derivatives has been their role as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinases (PDKs). nih.govnih.gov PDKs are crucial metabolic regulators that inactivate the pyruvate dehydrogenase complex (PDC), thereby shifting glucose metabolism from oxidative phosphorylation to glycolysis. This metabolic switch is a hallmark of many cancer cells.

Research has shown that libraries of 3-amino-1,2,4-triazine derivatives are potent and selective inhibitors of PDKs, particularly the PDK1 and PDK4 isoforms. nih.govnih.govresearchgate.net Mechanistic studies, including molecular modeling, suggest that these compounds can effectively occupy the ATP-binding site of PDK1. nih.govnih.gov This inhibition of PDK activity restores PDC function, leading to a reversal of the altered metabolic state in cancer cells. In pancreatic ductal adenocarcinoma (PDAC) cells, this inhibition has been shown to hamper the PDK axis, leading to metabolic and redox impairment, which ultimately triggers cancer cell death via apoptosis. nih.govresearchgate.net In vivo studies on aggressive solid tumor models have confirmed the ability of these compounds to target the PDK system and reduce tumor growth. researchgate.net

| Compound Class | Target Enzyme | Potency (IC50) | Mechanism of Action | Ref |

| 3-Amino-1,2,4-triazine derivatives | PDK1 | 0.01 to 0.1 µM | Binds to ATP-binding site, selective inhibition | nih.gov |

| 3-Amino-1,2,4-triazine hybrids | PDK1, PDK4 | Sub-micromolar/nanomolar | Hampering of PDK axis | nih.govresearchgate.net |

The versatility of the 1,2,4-triazine (B1199460) scaffold extends to the inhibition of a variety of other enzymes.

Lipoxygenase (LOX): Certain 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one analogs have been identified as selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. These compounds demonstrated inhibitory activity in the low micromolar range and showed selectivity over related enzymes like 12-LOX and cyclooxygenase (COX).

Inorganic Pyrophosphatases: A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were discovered as inhibitors of inorganic pyrophosphatase, an enzyme that is a potential target for novel antibacterial agents. nih.gov One analogue from this series displayed promising antibiotic activity against several drug-resistant bacterial strains. nih.gov

Dihydrofolate Reductase (DHFR): The triazine ring is a known pharmacophore in the design of DHFR inhibitors, which are crucial for the synthesis of nucleic acids and amino acids. Active-site-directed irreversible inhibitors of DHFR have been developed from a 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine scaffold, which bears structural similarity to the compound of interest.

Cyclooxygenase (COX) Enzymes: In studies of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one analogs as 5-LOX inhibitors, it was noted that these compounds exhibited little to no activity against COX enzymes, indicating a selective inhibitory profile.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase: While direct inhibition by 5-(3-chlorophenyl)-1,2,4-triazin-3-amine is not extensively documented, related heterocyclic structures such as 4-(1,2,3-triazole)phenols have been screened for inhibition of MIF tautomerase activity. ubaya.ac.id MIF is a proinflammatory cytokine, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.govnih.govmdpi.commdpi.com

Alkaline Phosphatase: While research on 1,2,4-triazines is limited, other nitrogen-containing heterocyclic compounds, such as triazolo-thiadiazoles and pyrazolo-oxothiazolidines, have been shown to be potent inhibitors of alkaline phosphatase isoenzymes. researchgate.netnih.govresearchgate.net This suggests a potential, though unexplored, activity for the 1,2,4-triazine scaffold.

Receptor Binding and Antagonism Mechanisms

Beyond enzyme inhibition, the 1,2,4-triazine core is integral to compounds that act as antagonists at key G-protein coupled receptors (GPCRs).

GPR84: The G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed on immune cells. Derivatives of 1,2,4-triazine have been identified as the first high-affinity, selective competitive antagonists of human GPR84. Extensive structure-activity relationship (SAR) studies and in silico docking have elucidated a potential binding pose for this class of orthosteric antagonists, paving the way for further drug development targeting inflammatory and fibrotic diseases.

Adenosine (B11128) Receptors: Using structure-based drug design, 1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A2A receptor. X-ray crystallography has revealed that these molecules bind deep within the orthosteric binding cavity of the receptor. This antagonism is being explored for the treatment of neurodegenerative conditions like Parkinson's disease.

| Compound Class | Receptor Target | Binding Affinity (pKi) | Mechanism of Action | Ref |

| 1,2,4-Triazine derivatives | Adenosine A2A | 6.93 (for parent compound) | Orthosteric antagonist | nih.gov |

| 1,2,4-Triazine derivatives | GPR84 | High affinity (pIC50 up to 8.28) | Competitive antagonist | nih.gov |

Molecular Target Identification and Validation

The identification of molecular targets for this compound and its analogues has been achieved through a combination of high-throughput screening, structure-based design, and biochemical assays. The primary and most validated targets for the 3-amino-1,2,4-triazine class include:

Pyruvate Dehydrogenase Kinases (PDK1 & PDK4): Validated through direct enzymatic assays showing potent, low micromolar to nanomolar inhibition. nih.gov The mechanism is confirmed via molecular modeling to be ATP-competitive. nih.govnih.gov In-cell and in-vivo studies further validate PDKs as the functional target by demonstrating downstream metabolic effects and antitumor activity. nih.govresearchgate.net

Adenosine A2A Receptor: Identified through screening and validated by radioligand binding assays (pKi values). nih.gov The binding mode was confirmed through X-ray crystallography of the ligand-receptor complex, providing definitive validation. nih.gov

GPR84: Discovered via high-throughput screening and validated as a high-affinity competitive antagonist. nih.gov The target has been further validated using mutagenesis studies to confirm the binding site predicted by molecular dynamics simulations.

Other potential targets like 5-LOX and DHFR have been identified for structurally related 1,2,4-triazine compounds, suggesting that the core scaffold can be adapted to interact with a range of biological molecules.

Intracellular Pathway Modulation

The interaction of 1,2,4-triazine derivatives with their molecular targets initiates cascades that modulate key intracellular pathways, often leading to significant cellular responses like cell cycle arrest and apoptosis.

Cell Cycle Arrest and Apoptosis: The inhibition of PDKs by 3-amino-1,2,4-triazine derivatives in cancer cells directly leads to metabolic stress, which can trigger programmed cell death. nih.gov Studies on related 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have shown they induce cell cycle arrest and apoptosis through the activation of caspase 3/7 and the induction of DNA damage. researchgate.netnih.govbenthamdirect.com This suggests a common mechanistic outcome for triazine-based anticancer agents, where disruption of a critical cellular process culminates in the activation of apoptotic pathways. researchgate.netresearchgate.net

Wnt/β-catenin Signaling: In the context of neuroprotection, certain novel triazine derivatives have been shown to activate the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for neuronal development and survival. nih.gov The mechanism involves improving the ratio of phosphorylated (inactive) GSK3 to total GSK3, which prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate target genes. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Derivatives

The development of novel derivatives is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects. For the this compound scaffold, several strategies can be employed to generate a diverse library of new chemical entities.

One promising approach involves the strategic modification of the triazine core and its substituents. Researchers have successfully synthesized novel 1,3,5-triazine (B166579) derivatives by introducing various functional groups, which have demonstrated significant biological activities, including anticancer and antifungal properties. mdpi.comnih.gov For instance, the synthesis of morpholine-functionalized 1,3,5-triazine derivatives has yielded compounds with notable cytotoxic activity against colorectal cancer cell lines. mdpi.comnih.gov Similarly, the introduction of a piperazine (B1678402) group into 1,3,5-triazine derivatives has led to potent anti-potato virus Y (PVY) activity. mdpi.com These examples highlight the potential for creating novel derivatives of this compound with a wide range of therapeutic applications.

The synthesis of these new derivatives can be achieved through various established and emerging chemical methodologies. Microwave-assisted and ultrasound-assisted organic synthesis offer green and efficient alternatives to conventional methods, allowing for rapid and high-yield production of novel compounds. mdpi.comnih.gov Furthermore, solid-phase synthesis techniques can be employed for the construction of peptide dendrimers using a 1,3,5-triazine scaffold, opening avenues for the development of novel drug delivery systems and targeted therapies. mdpi.com

A systematic exploration of the structure-activity relationships (SAR) of these new derivatives will be crucial for identifying lead compounds with optimal therapeutic profiles. nih.gov This involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their biological activity. For example, studies on 1,3,5-triazine derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their affinity for specific biological targets, such as the 5-HT7 receptor. mdpi.com

Table 1: Examples of Synthetic Strategies for Novel Triazine Derivatives

| Synthetic Approach | Description | Potential Application |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, leading to shorter reaction times and often higher yields. mdpi.comnih.gov | Rapid generation of a diverse library of derivatives for screening. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity, particularly in heterogeneous reactions. mdpi.comnih.gov | Environmentally friendly synthesis of novel compounds. |

| Solid-Phase Synthesis | Involves the synthesis of compounds on a solid support, facilitating purification and automation. mdpi.com | Construction of complex molecules like peptide dendrimers for targeted drug delivery. |

| Nucleophilic Substitution | Stepwise substitution of reactive groups on the triazine core with various nucleophiles to introduce diverse functionalities. nih.gov | Creation of derivatives with tailored biological activities. |

Advanced Computational Approaches for Drug Discovery

In recent years, computational methods have become indispensable in the drug discovery and development pipeline. These in silico techniques can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. For the this compound scaffold, a variety of computational approaches can be applied.

Molecular docking is a powerful tool for predicting the binding orientation of a ligand to its target protein. This information can be used to rationalize the observed biological activity of existing derivatives and to guide the design of new compounds with improved binding affinity and selectivity. For example, docking studies have been used to understand the interaction of 1,3,5-triazine derivatives with the catalytic triad (B1167595) of dipeptidyl peptidase-4 (DPP-4), an important target in diabetes. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to establish a correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts. The development of a 3D-QSAR model for 1,3,5-triazine derivatives has successfully guided the synthesis of a potent anti-PVY agent. mdpi.com

Virtual screening of large chemical databases is another valuable computational approach for identifying novel hit compounds. This can be achieved through either ligand-based or structure-based methods. In ligand-based virtual screening, a known active compound is used as a template to search for structurally similar molecules. In structure-based virtual screening, the 3D structure of the target protein is used to dock a library of compounds and identify those with the best predicted binding affinity.

Table 2: Key Computational Techniques in Drug Discovery

| Technique | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. researchgate.net | Guiding the design of derivatives with enhanced target binding. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. mdpi.comresearchgate.net | Predicting the activity of novel derivatives before synthesis. |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. researchgate.net | Discovering new chemical scaffolds with desired biological activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. researchgate.net | Designing novel molecules that fit the pharmacophore of a specific target. |

Integration of Multi-Omics Data for Mechanistic Understanding

A deep understanding of the mechanism of action of a drug candidate is crucial for its successful development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a chemical compound. ufz.denih.gov This systems-level approach can help to identify the primary targets of a drug, as well as its off-target effects, and to elucidate the downstream signaling pathways that are modulated.

For this compound and its derivatives, multi-omics approaches can be employed to gain a comprehensive understanding of their biological effects. For example, transcriptomic analysis (e.g., RNA-sequencing) can be used to identify genes that are differentially expressed in response to treatment with the compound. Proteomic analysis (e.g., mass spectrometry) can then be used to determine if these changes in gene expression translate to changes in protein levels. Metabolomic analysis can provide insights into the metabolic pathways that are perturbed by the compound.

The integration of these different omics datasets can be challenging, but various computational tools and statistical methods are available to facilitate this process. youtube.com Network-based approaches, for instance, can be used to construct interaction networks that reveal the complex interplay between genes, proteins, and metabolites. mdpi.com By integrating multi-omics data with clinical information, it is possible to identify molecular subtypes of diseases and to develop personalized therapies. nih.gov

The application of multi-omics strategies can also aid in the identification of biomarkers that can be used to monitor the efficacy of a treatment and to predict patient response. nih.gov Ultimately, a thorough mechanistic understanding derived from multi-omics data will be invaluable for the successful translation of promising this compound derivatives from the laboratory to the clinic.

Table 3: Overview of Multi-Omics Technologies

| Omics Field | Molecules Studied | Potential Insights for this compound |

| Genomics | DNA | Identification of genetic factors influencing drug response. |

| Transcriptomics | RNA | Understanding changes in gene expression profiles upon treatment. |

| Proteomics | Proteins | Elucidating the direct protein targets and downstream signaling pathways. |

| Metabolomics | Metabolites | Assessing the impact on cellular metabolism and identifying metabolic biomarkers. |

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. For example:

- Step 1: Reacting 3-chlorophenylcarboxamide with hydrazine derivatives to form a triazine precursor.

- Step 2: Introducing substituents via nucleophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 80–120°C) and inert atmospheres (N₂/Ar) .

- Catalysts: Copper(I) iodide or palladium catalysts for coupling reactions, with DMF or THF as solvents .

- Critical Factors: Solvent polarity and reaction time significantly affect yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and triazine NH₂ groups (δ 5.8–6.3 ppm). Discrepancies in splitting patterns may indicate tautomerism, requiring 2D NMR (e.g., HSQC) for resolution .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with triazine cleavage .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- X-ray Crystallography: Provides definitive confirmation of molecular geometry and tautomeric forms. For example, planar triazine rings with dihedral angles <5° relative to the chlorophenyl group indicate minimal steric hindrance .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) to validate assignments .

- Dynamic NMR: Detect tautomeric equilibria (e.g., triazole ↔ triazinamine) by variable-temperature NMR, observing coalescence of proton signals .

Advanced: What structural modifications enhance bioactivity, and how are they optimized?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring enhances binding to adenosine receptors, as seen in related triazine derivatives .

- Heterocycle Fusion: Adding oxadiazole or isoxazole moieties (via Huisgen cycloaddition) improves metabolic stability and target selectivity .

- Experimental Validation:

- In Vitro Assays: Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronegativity .

- Molecular Docking: Predict interactions with biological targets (e.g., adenosine A₂A receptor) using AutoDock Vina .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Anticancer Activity: Inhibits proliferation in breast cancer cells (MCF-7) via apoptosis induction, with mechanisms linked to ROS generation .

- Antimicrobial Properties: Shows moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) by disrupting cell wall synthesis .

- Adenosine Receptor Antagonism: Competes with endogenous adenosine in receptor-binding assays (IC₅₀ ~150 nM), suggesting potential for neurological or cardiovascular applications .

Advanced: How is the mechanism of action investigated in biological systems?

Methodological Answer:

- Receptor Binding Studies: Use radiolabeled ligands (e.g., [³H]CGS21680) in competitive binding assays to quantify affinity for adenosine receptors .

- Enzyme Inhibition Assays: Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy, correlating activity with triazine’s electron-deficient core .

- Metabolic Profiling: Track compound stability in liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。